![molecular formula C26H25NO4S2 B12185429 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12185429.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a useful research compound. Its molecular formula is C26H25NO4S2 and its molecular weight is 479.6 g/mol. The purity is usually 95%.
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Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities, particularly in the context of anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound through various studies and findings.
Structural Overview
The compound consists of several key functional groups:
- Tetrahydrothiophene ring : Contributes to the compound's reactivity.
- Naphthalene moiety : Known for its diverse pharmacological properties.
- Oxathiine structure : Imparts stability and potential biological interactions.
The molecular formula is C21H21N3O4S with a molecular weight of approximately 383.5 g/mol.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of compounds similar to this compound. For instance:
Compound | Cell Line Tested | IC50 (µM) | Comments |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 7.84–16.2 | Potent activity observed |
Compound B | PC-3 (Prostate Cancer) | 5.0 | Effective against resistant strains |
Compound C | MDA-MB-231 (Breast Cancer) | 10.0 | Comparable to standard treatments |
In a study published in MDPI, compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines, suggesting that the compound may also possess similar properties .
Antimicrobial Properties
The compound's structure indicates potential antimicrobial activity. The tetrahydrothiophene and naphthalene components are known to interact with microbial enzymes or membranes, which could inhibit growth or induce cell death. Preliminary studies suggest that derivatives of this compound demonstrate moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Case Study 1: Anticancer Efficacy
- Case Study 2: Antimicrobial Screening
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Disruption of cellular membranes : The lipophilic nature of the naphthalene moiety may facilitate membrane disruption in microbial cells.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exhibit promising anticancer properties. For instance, molecular docking studies have shown that related compounds can effectively target human estrogen receptor alpha (ERα), which is crucial in breast cancer development . This suggests that the compound may possess similar mechanisms of action and could be explored further for its anticancer potential.
Antimicrobial Properties
Research has demonstrated that oxathiine derivatives can exhibit antimicrobial activities against various pathogens. The presence of the dioxo-tetrahydrothiophen moiety is believed to enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways . This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.
Anti-inflammatory Effects
Compounds derived from thiophenes and oxathiines have been studied for their anti-inflammatory properties. The unique structure of this compound suggests it may inhibit inflammatory mediators such as cytokines and prostaglandins, thus offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Neurological Applications
There is emerging interest in the neuroprotective effects of compounds containing thiophene rings. Preliminary studies suggest that such compounds may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Case Studies and Research Findings
Properties
Molecular Formula |
C26H25NO4S2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C26H25NO4S2/c28-26(24-25(32-15-14-31-24)20-8-2-1-3-9-20)27(22-13-16-33(29,30)18-22)17-21-11-6-10-19-7-4-5-12-23(19)21/h1-12,22H,13-18H2 |
InChI Key |
ANWBYDCHSHBVEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC3=CC=CC=C32)C(=O)C4=C(SCCO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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